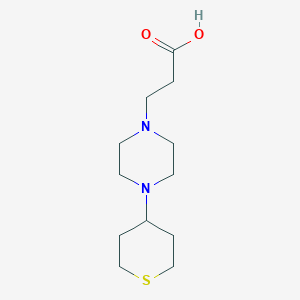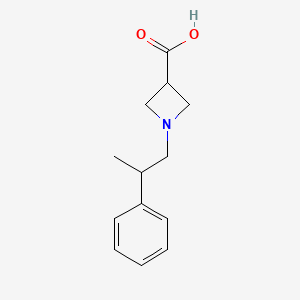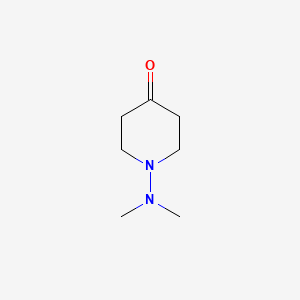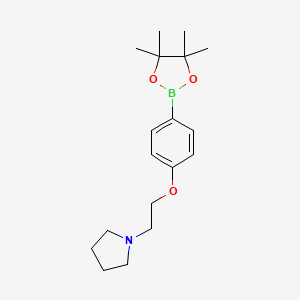![molecular formula C13H16FN B1466458 2-(4-Fluorofenil)espiro[3.3]heptan-2-amina CAS No. 1491426-80-2](/img/structure/B1466458.png)
2-(4-Fluorofenil)espiro[3.3]heptan-2-amina
Descripción general
Descripción
“2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine” is a complex organic compound. It contains a spiro[3.3]heptane structure, which is a seven-membered ring with two carbon atoms shared with another three-membered ring. The compound also has a fluorophenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro[3.3]heptane core, with a fluorophenyl group and an amine group attached. The exact structure would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Amines, like the one present in this compound, are known to undergo reactions such as alkylation, acylation, and elimination . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present.Aplicaciones Científicas De Investigación
Investigación de Enfermedades Neurodegenerativas
Este compuesto ha sido estudiado por su potencial como antagonista del receptor NMDA . Los receptores NMDA están relacionados con enfermedades neurodegenerativas como el Alzheimer. Al modular estos receptores, la 2-(4-Fluorofenil)espiro[3.3]heptan-2-amina podría ayudar a comprender y posiblemente tratar estas afecciones.
Estudios Anticonvulsivantes
La investigación ha identificado ciertos derivados de norcanfor, incluido este compuesto, como que poseen propiedades anticonvulsivas . Esto lo convierte en un candidato para estudios adicionales en el tratamiento de la epilepsia y otros trastornos relacionados con las convulsiones.
Perfil de Citotoxicidad
El compuesto se ha comparado con la memantina, un antagonista del receptor NMDA aprobado por la FDA, para determinar los efectos citotóxicos en líneas celulares como MDCK (para imitar la barrera hematoencefálica) y N2a (línea celular neuronal) . Comprender su toxicidad es crucial para su posible aplicación terapéutica.
Investigación del Receptor de Glutamato
Como el glutamato es un neurotransmisor excitatorio principal en el SNC, la interacción de este compuesto con los receptores de glutamato es significativa para la investigación de la transmisión sináptica y los trastornos relacionados del SNC .
Desarrollo de Ligandos
El papel del compuesto como ligando en el sitio de unión de la fenciclidina (PCP) de los receptores NMDA puede ayudar en el desarrollo de nuevas herramientas farmacológicas . Estas herramientas se pueden utilizar para estudiar el funcionamiento y las patologías del cerebro.
Tratamiento de Trastornos Dependientes del Glutamato
Debido a su acción sobre los receptores de glutamato, la this compound podría ser instrumental en la investigación de tratamientos para trastornos dependientes del glutamato .
Estudios de Permeabilidad de la Barrera Hematoencefálica
Los efectos del compuesto en las células MDCK, que imitan la barrera hematoencefálica, pueden proporcionar información sobre cómo se pueden diseñar los fármacos para atravesar esta barrera de manera efectiva .
Identificación de Compuestos Líderes
Este compuesto ha surgido como un compuesto líder en estudios previos basados en estudios de unión y actividad anticonvulsiva, lo que indica su potencial para un mayor desarrollo de fármacos .
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is not fully understood. However, it is believed that 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may act as a prodrug, which can be activated by enzymes in the body to produce an active drug. In addition, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been found to interact with various enzymes involved in signal transduction pathways, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, as well as for its ability to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is a highly reactive compound and has been used in a variety of synthetic reactions, including nucleophilic substitution, cyclization, and radical reactions. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and drug development. However, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is also a highly toxic compound and should be handled with care in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine research. These include further research into the mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine and its potential therapeutic applications, as well as the development of new synthetic methods for the synthesis of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine. In addition, further research into the biochemical and physiological effects of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may lead to the development of new drugs and drug delivery systems. Finally, further research into the advantages and limitations of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine for laboratory experiments may lead to the development of safer and more efficient synthetic methods.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)spiro[3.3]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZGYLHTUGODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)

![1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466385.png)


![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)

![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)
